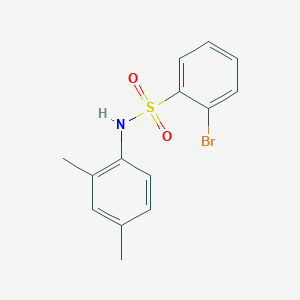

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

Description

BenchChem offers high-quality 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S/c1-10-7-8-13(11(2)9-10)16-19(17,18)14-6-4-3-5-12(14)15/h3-9,16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSYQKWDPGMMLKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429121 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-29-7 | |

| Record name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In Silico Docking Studies for 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide: A Technical Guide for Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Imperative of Predictive Science in Modern Drug Discovery

The journey from a promising chemical entity to a clinically approved therapeutic is arduous and fraught with high attrition rates. To navigate this complex landscape, the integration of computational methodologies is no longer a niche specialty but a cornerstone of efficient drug discovery. In silico molecular docking, a powerful predictive tool, allows us to visualize and quantify the interactions between a potential drug molecule and its biological target at an atomic level. This guide provides a rigorous, technically-grounded framework for conducting such a study on 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a compound of interest owing to its sulfonamide scaffold—a frequent player in successful pharmacophores. Our focus is not merely on the 'how-to', but on the 'why'—the scientific rationale that underpins each step, ensuring the generation of robust and defensible data.

Foundational Principles: Understanding the In Silico Approach

Molecular docking simulates the binding process of a ligand (in our case, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide) to the active site of a macromolecular target, typically a protein. This computational technique is predicated on two core components:

-

A Search Algorithm: This explores a vast conformational space to find the most favorable binding poses of the ligand within the receptor's active site.

-

A Scoring Function: This estimates the binding affinity for each generated pose, typically expressed in kcal/mol, allowing for a rank-ordering of potential binding modes.

A lower (more negative) binding energy generally indicates a more stable and favorable interaction. However, it is crucial to interpret these scores within the context of the specific interactions observed.

The Experimental Workflow: A Step-by-Step Protocol

The reliability of any in silico study is contingent upon a meticulously executed and validated workflow. The following protocol outlines the critical steps for a robust docking study of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.

Target Selection and Preparation: Laying the Groundwork

The choice of a biological target is a critical first step and should be informed by existing literature or a specific therapeutic hypothesis. Given the prevalence of the sulfonamide moiety in carbonic anhydrase inhibitors, we will proceed with Human Carbonic Anhydrase II (CA-II) as our primary target.

Protocol 2.1: Receptor Preparation

-

Data Acquisition: Download the crystal structure of Human Carbonic Anhydrase II from the Protein Data Bank (PDB ID: 2CBE). This structure is of high resolution and provides an excellent starting point.

-

Structural Refinement:

-

Load the PDB file into a molecular modeling environment (e.g., UCSF Chimera, PyMOL).

-

Remove all non-essential molecules, including water (HOH), co-crystallized ligands, and ions, with the exception of the catalytic zinc ion (ZN) which is critical for the enzyme's function.

-

Inspect the protein for missing residues or atoms and use built-in tools to reconstruct these missing fragments.

-

-

Protonation and Charge Assignment:

-

Add polar hydrogens to the protein, as these are typically not resolved in crystal structures but are vital for hydrogen bonding.

-

Assign partial charges to each atom using a well-established force field, such as Gasteiger charges.

-

-

File Format Conversion: Save the prepared receptor in the PDBQT file format, which is required for use with AutoDock Vina. This format contains the atomic coordinates, partial charges, and atom type definitions.

Ligand Preparation: Defining the Key

The ligand, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, must be accurately represented in three dimensions for the docking simulation.

Protocol 2.2: Ligand Preparation

-

2D to 3D Conversion:

-

Draw the 2D structure of the ligand using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

-

Convert this 2D representation into a 3D structure.

-

-

Energy Minimization:

-

Perform a geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step ensures that the ligand is in a low-energy, sterically favorable conformation.

-

-

Ligand Setup for Docking:

-

Load the energy-minimized ligand into AutoDockTools.

-

Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations of the molecule.

-

-

File Format Conversion: Save the prepared ligand in the PDBQT format.

Molecular Docking Simulation: The Virtual Experiment

With the prepared receptor and ligand, the docking simulation can be executed. We will utilize AutoDock Vina, a widely-used and well-validated docking engine.

Protocol 2.3: Docking with AutoDock Vina

-

Defining the Search Space (The Grid Box):

-

Center the grid box on the active site of Carbonic Anhydrase II. The position of the catalytic zinc ion is an excellent landmark for this purpose.

-

The dimensions of the grid box should be sufficient to encompass the entire active site, allowing the ligand to rotate and translate freely within this space.

-

-

Configuration File:

-

Create a configuration text file that specifies the file paths for the receptor and ligand (in PDBQT format), the coordinates of the grid box center, and its dimensions.

-

-

Execution:

-

Run the AutoDock Vina simulation from the command line, referencing the configuration file.

-

-

Output Analysis:

-

Vina will generate an output file containing the top-ranked binding poses of the ligand, along with their corresponding binding affinities.

-

Data Visualization and Interpretation

Workflow Visualization

Caption: A high-level overview of the in silico docking workflow.

Quantitative Data Summary

The primary output of the docking simulation should be tabulated for clear comparison of the predicted binding poses.

| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) | Key Interacting Residues |

| 1 | -9.2 | 0.000 | HIS94, HIS96, THR199, ZN |

| 2 | -8.8 | 1.34 | HIS94, VAL121, THR199 |

| 3 | -8.5 | 1.98 | HIS96, LEU198, THR200 |

| ... | ... | ... | ... |

This is example data and should be replaced with actual results from the docking simulation.

Ligand-Receptor Interaction Diagram

A visual representation of the interactions between the ligand and the active site residues is crucial for understanding the binding mode.

Caption: A schematic of the predicted interactions for the top-ranked pose.

Ensuring Scientific Integrity: Validation and Controls

A critical aspect of any computational study is the validation of the methodology.

-

Redocking of a Co-crystallized Ligand: A common and effective validation technique is to first dock a known inhibitor (ideally the one from the downloaded crystal structure) into the active site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

-

Comparison with Known Actives and Inactives: If available, a set of known binders and non-binders for the target can be docked. A robust protocol should be able to differentiate between these two classes, with the known actives showing significantly better docking scores.

Conclusion and Forward Look

This guide has outlined a comprehensive and scientifically rigorous approach to conducting in silico molecular docking studies on 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. The insights derived from such studies are invaluable for hypothesis generation, hit-to-lead optimization, and for providing a structural basis for observed biological activity. It is imperative to remember that in silico docking is a predictive tool, and its findings should be used to guide and prioritize experimental validation, such as in vitro binding assays and functional assays. The synergy between computational and experimental approaches is what will ultimately drive the successful discovery of novel therapeutics.

References

-

Gasteiger, J., & Marsili, M. (1980). Iterative partial equalization of orbital electronegativity—a rapid access to atomic charges. Tetrahedron, 36(22), 3219-3228. [Link]

-

Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

A Technical Guide to the Discovery and Synthesis of Novel Benzenesulfonamide Derivatives

Introduction: The Enduring Legacy of the Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone of modern medicinal chemistry. Since the discovery of the antibacterial properties of sulfanilamide, the first commercially available antimicrobial, this versatile scaffold has given rise to a multitude of therapeutic agents.[1][2] Its derivatives are not confined to antimicrobial applications but span a wide pharmacological spectrum, including diuretics, hypoglycemics, anticonvulsants, and potent anticancer agents.[3][4] The success of this pharmacophore lies in its unique chemical properties, particularly its ability to act as a bioisostere for other functional groups and its role as a potent zinc-binding group (ZBG). This guide provides an in-depth exploration of the strategies employed in the discovery and synthesis of novel benzenesulfonamide derivatives, focusing on the rationale behind experimental design and the elucidation of structure-activity relationships (SAR) that drive modern drug development.

The Benzenesulfonamide Pharmacophore: A Privileged Structure

The core structure, Ar-SO₂NR₂', is deceptively simple. Its power as a pharmacophore stems from two key features:

-

The Sulfonamide Moiety (-SO₂NH-): This group is a powerful hydrogen bond donor and acceptor. Crucially, in its deprotonated form (-SO₂N⁻-), it becomes an exceptional coordinating ligand for the Zn²⁺ ion found in the active site of metalloenzymes. This interaction is the primary mechanism for the inhibition of carbonic anhydrases (CAs), a major target class for these derivatives.[5]

-

The Aryl Ring (Ar-): The benzene ring serves as a rigid scaffold onto which various substituents can be placed. These modifications allow for the precise tuning of the molecule's steric and electronic properties, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).[5][6][7]

This dual functionality—a potent ZBG coupled with a highly tunable scaffold—makes the benzenesulfonamide a "privileged structure" in drug discovery, capable of being adapted to inhibit a diverse range of biological targets.

Strategies for the Synthesis of Novel Derivatives

The synthesis of a benzenesulfonamide library is typically a divergent process, starting from a common intermediate that is subsequently diversified. The fundamental step is the formation of the sulfonamide bond, most commonly achieved by reacting a benzenesulfonyl chloride with a primary or secondary amine.

Core Synthesis and Diversification Workflow

The causality behind this workflow is efficiency. A common, easily accessible starting material like sulfanilamide or a custom-synthesized benzenesulfonyl chloride is prepared on a large scale.[8] This core intermediate is then reacted with a diverse library of amines or other coupling partners in parallel, allowing for the rapid generation of dozens or hundreds of unique analogues for screening. The choice of base (e.g., pyridine, triethylamine) is critical; it must be strong enough to scavenge the HCl byproduct without promoting unwanted side reactions.[9] The solvent is chosen based on the solubility of the reactants and its inertness to the reaction conditions.

Sources

- 1. mlsu.ac.in [mlsu.ac.in]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. Med.chem sulfonamides | PPT [slideshare.net]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. preprints.org [preprints.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 9. prepchem.com [prepchem.com]

A Senior Application Scientist's Guide to 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide for Chemical Library Screening

Abstract

This technical guide provides a comprehensive framework for the strategic utilization of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide in chemical library screening for drug discovery. The benzenesulfonamide moiety is a well-established "privileged scaffold," consistently found in a multitude of clinically approved drugs and bioactive molecules.[1] This document delineates the core physicochemical properties of the title compound, provides a robust, field-proven protocol for its synthesis and quality control, and outlines a strategic workflow for its deployment in high-throughput screening (HTS) campaigns. By explaining the causality behind experimental choices and emphasizing self-validating protocols, this guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for identifying novel therapeutic leads.

Compound Profile and Strategic Rationale

Core Physicochemical Data

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide (CAS 941294-29-7) is a synthetic organic compound positioned as a valuable building block for discovery chemistry.[2][3] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 941294-29-7 | [2][3] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | [2][3] |

| Molecular Weight | 340.2 g/mol | [2][3] |

| Typical Purity | ≥98% | [2] |

| Physical Form | Solid | N/A |

| Storage | Room temperature | [2] |

| Intended Use | Research and manufacturing only | [2][3] |

The Benzenesulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

The decision to include a compound in a screening library is driven by its potential to interact with a wide range of biological targets. The benzenesulfonamide core is a quintessential example of a privileged scaffold due to its unique combination of features:

-

Hydrogen Bonding Capability: The sulfonamide group (-SO₂NH-) is an excellent hydrogen bond donor (the N-H) and acceptor (the sulfonyl oxygens), enabling critical interactions within protein active sites.

-

Structural Mimicry: It can act as a non-classical, non-hydrolyzable mimic of a peptide bond, a phosphate group, or a carboxylate.

-

Metabolic Stability: The sulfonamide linkage is generally robust to metabolic degradation, contributing to favorable pharmacokinetic profiles.[1]

-

Synthetic Tractability: As detailed in Section 2, sulfonamides are readily synthesized, allowing for the rapid generation of diverse analog libraries for structure-activity relationship (SAR) studies.[4]

The historical and ongoing success of this scaffold is evident in its presence across a vast therapeutic landscape, including anticancer agents (carbonic anhydrase inhibitors), antibacterials, diuretics, and CNS-acting drugs.[1][5][6]

Strategic Features of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide

This specific molecule offers three key points of diversity for follow-up chemistry:

-

The Sulfonamide Core: The central pharmacophore responsible for broad bioactivity.

-

The 2,4-dimethylphenyl Group: This moiety modulates lipophilicity and sterics, influencing how the molecule fits into a binding pocket. Its specific substitution pattern can be varied to probe different regions of a target protein.

-

The 2-bromo-phenyl Group: The bromine atom is the most critical feature for library development. It serves as a versatile synthetic handle for post-screening modifications via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid hit-to-lead optimization. One vendor notably classifies this molecule as a "Protein Degrader Building Block," suggesting its utility as a starting point for constructing PROTACs or molecular glues, where the bromine would be the attachment point for a linker.[2]

Synthesis and Quality Control for Library Production

A screening library's integrity is paramount. The following protocols ensure the production of high-purity 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, establishing a trustworthy foundation for any screening campaign.

Proposed Synthetic Route

The most direct and reliable method for synthesizing N-arylsulfonamides is the coupling of a sulfonyl chloride with an aniline. This approach is robust and amenable to a wide range of substrates.

Experimental Protocol 2.1: Synthesis

-

Reaction Setup: To a stirred solution of 2,4-dimethylaniline (1.0 eq) in dichloromethane (DCM, ~0.2 M) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).

-

Causality: The reaction is performed at 0 °C to control the initial exotherm of the acid-base reaction and the subsequent sulfonylation. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

-

Addition of Sulfonyl Chloride: Add a solution of 2-bromobenzenesulfonyl chloride (1.05 eq) in DCM dropwise over 30 minutes.

-

Causality: Dropwise addition prevents localized heating and potential side reactions. A slight excess of the sulfonyl chloride ensures full consumption of the starting aniline.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aniline is consumed.

-

Workup: Quench the reaction with 1 M HCl (aq). Separate the organic layer, and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Causality: The acid wash removes excess pyridine and any unreacted aniline. The bicarbonate wash removes residual acidic impurities. The brine wash removes bulk water before drying.

-

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent system (e.g., ethanol/water).

Quality Control (QC) for Library Compounds

QC is a non-negotiable step to ensure that observed biological activity is real and not an artifact of impurities. This protocol constitutes a self-validating system for compound integrity.

| QC Technique | Purpose | Acceptance Criteria |

| ¹H and ¹³C NMR | Structural Confirmation | Spectrum consistent with the proposed structure. Absence of significant impurity signals. |

| LC-MS | Purity Assessment & Mass Confirmation | Purity ≥95% by UV trace (e.g., at 214/254 nm). Observed mass [M+H]⁺ or [M-H]⁻ within ±0.2 Da of calculated mass. |

| High-Resolution Mass Spectrometry (HRMS) | Exact Mass Confirmation | Observed mass within ±5 ppm of the calculated exact mass. |

Strategic Application in Chemical Library Screening

The utility of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is realized through its systematic evaluation in a well-designed screening cascade.

Experimental Protocol 3.1: High-Throughput Carbonic Anhydrase IX Inhibition Assay (Example)

Given the prevalence of sulfonamides as carbonic anhydrase (CA) inhibitors, this target class serves as an excellent example for a primary assay.[7][8] This protocol describes a fluorescence-based assay to measure the esterase activity of CA IX.

-

Reagent Preparation:

-

Assay Buffer: 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.

-

Enzyme: Recombinant human Carbonic Anhydrase IX (catalytic domain) diluted to 2X final concentration in Assay Buffer.

-

Substrate: 4-Methylumbelliferyl acetate (4-MUA) diluted to 2X final concentration in Assay Buffer.

-

Test Compound: 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide serially diluted in 100% DMSO, then diluted into Assay Buffer.

-

-

Assay Procedure (384-well format):

-

Add 50 nL of compound solution in DMSO to the assay plate. Include positive controls (e.g., Acetazolamide) and negative controls (DMSO only).

-

Add 10 µL of 2X CA IX enzyme solution to all wells.

-

Pre-incubation: Incubate for 15 minutes at room temperature.

-

Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for detecting slow-binding inhibitors.

-

-

Initiate Reaction: Add 10 µL of 2X 4-MUA substrate solution to all wells.

-

Detection: Immediately begin kinetic monitoring of fluorescence (Excitation: 360 nm, Emission: 450 nm) for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of fluorescence vs. time).

-

Normalize the data to controls: % Inhibition = 100 * (1 - (Rate_compound - Rate_bkgd) / (Rate_DMSO - Rate_bkgd)).

-

Hits are typically defined as compounds exhibiting >50% inhibition or activity greater than 3 standard deviations from the mean of the DMSO controls.

-

Potential Mechanistic Pathways and Target Classes

The benzenesulfonamide scaffold is pleiotropic, meaning it can interact with numerous, structurally distinct protein targets. This versatility is a key advantage for library screening. A high-level overview of potential target classes is presented below.

-

Metalloenzymes (Carbonic Anhydrases): This is the most well-documented target class. The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion in the active site, leading to potent inhibition.[5][9] This interaction is a primary hypothesis for any observed activity.

-

DNA Processing Enzymes: Recent HTS campaigns have identified sulfonamides as covalent inhibitors of WRN helicase and inhibitors of bacterial DNA gyrase, demonstrating the scaffold's utility beyond classic targets.[10][11][12]

-

GPCRs & Ion Channels: Certain sulfonamide derivatives have been developed as potent modulators of G-protein coupled receptors and voltage-gated ion channels, such as sodium channels, highlighting their potential in CNS disorders.[6][13]

-

Other Enzymes: The scaffold has been found to inhibit a diverse range of other enzymes, including V-ATPases (by disrupting organellar pH) and phosphodiesterases (PDEs), showcasing its broad applicability.[1][14]

Conclusion and Future Outlook

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is more than a single chemical; it is a strategic entry point into a vast and therapeutically relevant chemical space. Its combination of a privileged core scaffold and a synthetically versatile bromine handle makes it an exemplary compound for inclusion in any modern chemical screening library. By adhering to rigorous standards of synthesis, quality control, and systematic screening, researchers can effectively leverage this molecule to uncover novel biological mechanisms and initiate drug discovery programs targeting a wide array of human diseases. The true potential of this compound lies not just in its own activity, but in the thousands of diverse analogs that can be rapidly generated from it in a data-driven, hit-to-lead campaign.

References

-

2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. CP Lab Safety. [Link]

-

Occurrence, Seasonal Variation, and Microbial Drivers of Antibiotic Resistance Genes in a Residential Secondary Water Supply System. MDPI. [Link]

-

2-bromo-N-(4,5-dimethylisoxazol-3-Yl)-N-(methoxymethyl)benzenesulfonamide. PubChem. [Link]

-

2,4-Dimethyl-N-phenyl-benzene-sulfonamide. PubMed. [Link]

-

Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. PubMed. [Link]

-

Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. PubMed Central. [Link]

-

Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. PMC - NIH. [Link]

-

Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. PMC - NIH. [Link]

-

Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay. ACS Publications. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Chemical structures of the sulfonamide compounds isolated from the chemical screening. ResearchGate. [Link]

-

Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]

-

N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. PMC - NIH. [Link]

-

Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

-

Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]

- Benzenesulfonamide compounds and their use as therapeutic agents.

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Current development in sulfonamide derivatives to enable CNS-drug discovery. PubMed. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

-

Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. [Link]

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers. [Link]

-

Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - NIH. [Link]

Sources

- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. scbt.com [scbt.com]

- 4. Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. US10745392B2 - Benzenesulfonamide compounds and their use as therapeutic agents - Google Patents [patents.google.com]

- 14. Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico ADMET Profile Prediction of Novel Chemical Entities: A Methodological Workflow for CAS 941294-29-7

Executive Summary: The journey of a drug candidate from discovery to clinical approval is fraught with challenges, with a significant percentage of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1][2] Addressing these potential liabilities in the earliest stages of research is not merely advantageous; it is a strategic imperative. The use of in silico predictive models has become an indispensable component of this early assessment, offering a rapid, cost-effective, and resource-efficient means to prioritize compounds with the highest probability of success.[2][3]

This guide provides a comprehensive, in-depth workflow for the ADMET profile prediction of a novel chemical entity. As the compound designated by CAS number 941294-29-7 does not correspond to a publicly available chemical structure, this document will use it as a placeholder to illustrate the universal methodology that drug discovery professionals can apply to any new molecule. We will proceed from foundational physicochemical analysis to a multi-parameter predictive assessment, culminating in a framework for data interpretation and experimental validation.

The Imperative of Early ADMET Profiling

Historically, ADMET-related failures were often discovered late in preclinical or even clinical development, resulting in immense financial and time-related costs.[1] The modern drug discovery paradigm has shifted this assessment to the forefront of the process. By generating a predictive ADMET profile before a compound is even synthesized, or alongside its initial biological screening, research teams can:

-

De-risk Projects Early: Identify and eliminate compounds with predictable liabilities (e.g., high toxicity, poor absorption) before committing significant resources.[4]

-

Guide Medicinal Chemistry Efforts: Provide crucial data to medicinal chemists, enabling them to optimize molecular structures not just for potency but also for favorable pharmacokinetic and safety profiles.[5]

-

Reduce Animal Testing: By prioritizing compounds with better predicted profiles, in silico methods help refine and reduce the number of candidates that proceed to animal studies, in line with the "3Rs" principles (Replacement, Reduction, and Refinement).

The core principle is to treat ADMET properties as a co-equal parameter alongside biological activity from the very beginning of a project.

Foundational Analysis: Physicochemical Characterization

Before any biological prediction can be made, the fundamental physicochemical properties of the molecule must be understood. These properties are the primary determinants of a compound's behavior in a biological system. High-quality in silico models can predict these with considerable accuracy.

Key Physicochemical Parameters:

-

Lipophilicity (logP/logD): The octanol-water partition coefficient is a master variable influencing solubility, permeability, metabolic stability, and plasma protein binding. An optimal logP is typically sought, as excessively high values can lead to poor solubility and high metabolic turnover, while very low values can hinder membrane permeability.

-

Aqueous Solubility (logS): A compound must be in solution to be absorbed and distributed. Poor aqueous solubility is a major hurdle for oral drug development. Predictions are often classified into categories (e.g., low, moderate, high).

-

Topological Polar Surface Area (TPSA): TPSA is strongly correlated with a molecule's ability to cross cell membranes. Values below 140 Ų are generally associated with better oral absorption.[6]

-

Molecular Weight (MW): Larger molecules often face challenges with permeability and bioavailability.

-

pKa: The ionization state of a compound at physiological pH (acidic, basic, neutral) profoundly affects its solubility, absorption, and interaction with biological targets.

These parameters are foundational and are used by more complex ADMET models as input descriptors.[7] Accurate initial characterization is therefore essential for the reliability of all subsequent predictions.

The In Silico ADMET Prediction Workflow

The ADMET profile is a composite of multiple independent, yet interconnected, parameters. A robust predictive workflow evaluates each component systematically.

Absorption

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first critical step.

-

Human Intestinal Absorption (HIA): This is a qualitative prediction (Good/Poor) of the extent of absorption after oral administration. Models are trained on large datasets of known drug absorption values.

-

Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for the intestinal barrier.[8][9] In silico models predict the apparent permeability coefficient (Papp), providing a quantitative estimate of a compound's ability to passively diffuse across the intestinal epithelium.[8]

-

P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter in the intestinal wall and blood-brain barrier that actively pumps substrates back into the gut lumen or blood, respectively. Predicting whether a compound is a P-gp substrate or inhibitor is critical, as P-gp efflux can severely limit bioavailability and CNS penetration.[10]

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues.

-

Blood-Brain Barrier (BBB) Penetration: For CNS-acting drugs, crossing the BBB is essential. For peripherally acting drugs, avoiding BBB penetration is desirable to prevent CNS side effects. This is a binary (Yes/No) prediction based on structural features and physicochemical properties.

-

Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) dictates the fraction of unbound drug available to exert its therapeutic effect. High PPB can limit efficacy and complicates dosing. In silico models provide a quantitative prediction of the percentage of binding.

Metabolism

Metabolism is the body's process of transforming drugs, primarily in the liver, to facilitate their excretion. This process is mediated by enzymes, most notably the Cytochrome P450 (CYP) family.

-

CYP Inhibition: Predicting whether a compound inhibits major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial for assessing the risk of drug-drug interactions (DDIs).[10] A compound that inhibits a key metabolic pathway can cause other co-administered drugs to accumulate to toxic levels.

-

CYP Substrate Potential: Identifying which CYP isoform(s) are likely to metabolize the compound helps predict its metabolic fate and potential DDIs from co-administered drugs that are inducers or inhibitors of that enzyme.

Excretion

While direct prediction of excretion pathways (renal, biliary) is complex, insights can be gained from metabolism and physicochemical properties. For instance, highly polar, water-soluble compounds are more likely to be cleared renally.

Toxicity

Early identification of potential toxicity is one of the most valuable applications of in silico modeling.

-

hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. This is a critical safety checkpoint, and in silico models provide a binary (Yes/No) prediction of inhibition risk.

-

Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a major reason for drug failure and market withdrawal. Predictive models, trained on data from known hepatotoxic compounds, provide a risk assessment (Yes/No).

-

AMES Mutagenicity: The Ames test assesses a compound's potential to cause DNA mutations, a proxy for carcinogenic potential. In silico models screen for structural alerts associated with mutagenicity.

-

Skin Sensitization: This predicts the likelihood of a compound causing an allergic skin reaction upon contact.

A Practical Step-by-Step Protocol

This section outlines a concrete workflow using a publicly accessible and widely respected tool, SwissADME , to generate a preliminary ADMET profile.[11]

Objective: To generate a comprehensive, multi-parameter ADMET prediction for our hypothetical compound, CAS 941294-29-7.

Prerequisite: The chemical structure of the compound in a computer-readable format, typically a SMILES (Simplified Molecular Input Line Entry System) string. As the structure is unknown, we will use the SMILES for a representative drug-like molecule, Imatinib, for demonstration purposes: CN1CCN(CC1)C(C=C2)=CC=C2C3=NC=C(C=C3)C4=CN=C(N4)C5=CC=C(C=C5)C=C(F)F.

Methodology:

-

Navigate to the Tool: Open a web browser and go to the SwissADME homepage.

-

Input the Structure: In the input field, paste the SMILES string of the molecule to be analyzed. Multiple SMILES strings can be entered, one per line, for batch processing.

-

Initiate Analysis: Click the "Run" button to start the prediction process. The computation is typically completed within seconds.

-

Data Extraction and Analysis: The platform will generate a detailed report. Systematically extract the key parameters outlined in Section 3 of this guide. Pay close attention to any "alerts" or violations of drug-likeness rules (e.g., Lipinski's Rule of Five).

-

Synthesize Results: Consolidate the extracted data into a structured format for clear interpretation and decision-making.

Interpreting the Data & Decision Making

The raw output of a prediction server is only as valuable as its interpretation. The goal is to build a holistic picture of the compound's potential strengths and weaknesses.

Hypothetical ADMET Profile for "CAS 941294-29-7"

The following table summarizes a hypothetical prediction for our placeholder compound, illustrating how the data should be structured for review.

| Category | Parameter | Predicted Value | Interpretation / Implication |

| Physicochemical | Molecular Weight | 493.55 g/mol | Acceptable (within Lipinski's rule <500). |

| logP | 3.95 | Moderately lipophilic; balanced properties expected. | |

| logS (Aqueous Solubility) | -4.5 (Poorly Soluble) | Potential challenge for oral formulation and absorption. | |

| TPSA | 95.7 Ų | Excellent; predicts good membrane permeability.[6] | |

| Absorption | GI Absorption | High | Favorable prediction for oral bioavailability. |

| P-gp Substrate | No | Positive; not likely to be removed by efflux pumps. | |

| Distribution | BBB Permeant | No | Desirable for a peripherally acting agent. |

| Plasma Protein Binding | ~95% | High binding; may require higher doses. | |

| Metabolism | CYP1A2 Inhibitor | No | Low risk of DDI with CYP1A2 substrates. |

| CYP2C9 Inhibitor | Yes | Potential Liability: Risk of DDI with drugs like Warfarin. | |

| CYP2D6 Inhibitor | No | Low risk of DDI with CYP2D6 substrates. | |

| CYP3A4 Inhibitor | Yes | Potential Liability: Risk of DDI with many common drugs. | |

| Toxicity | hERG I Inhibitor | Yes | CRITICAL LIABILITY: High risk of cardiotoxicity. |

| AMES Mutagenicity | No | Low risk of being a mutagen. | |

| Hepatotoxicity | No | Low risk of drug-induced liver injury. |

Decision Framework

Based on this hypothetical profile, a Senior Scientist would conclude:

-

Strengths: The compound has excellent predicted absorption and permeability (High GI, low TPSA) and is not a P-gp substrate. It also appears to have a low risk for mutagenicity and hepatotoxicity.

-

Challenges: Poor aqueous solubility is a formulatability challenge that needs to be addressed. High plasma protein binding is a consideration but not a deal-breaker.

-

Liabilities: The predicted inhibition of CYP2C9 and CYP3A4 presents a significant risk for drug-drug interactions.

-

Critical Flaw: The predicted hERG inhibition is the most severe liability. A high risk of cardiotoxicity would likely halt the development of this specific compound unless the project goals can tolerate such a risk (e.g., in certain oncology indications) or a clear structural modification path to mitigate it is available.

This structured analysis allows for a data-driven "Go / No-Go" decision or provides clear directives for the next round of molecular design.

The Self-Validating System: Bridging In Silico and In Vitro

In silico models are predictive tools, not infallible oracles. Their true power is realized when they are used to guide efficient experimental testing in a self-validating loop. The computational predictions generate specific, testable hypotheses that can be confirmed or refuted with targeted in vitro assays.

Validation is the process of assessing the degree to which a computer model can simulate reality. [12] This workflow ensures trustworthiness and scientific rigor.

Tier 1: Experimental Validation of Predicted Liabilities

Based on our hypothetical profile, the highest priority would be to validate the predicted liabilities.

-

hERG Inhibition: Perform an in vitro patch-clamp assay to directly measure the compound's effect on the hERG channel. This is the gold-standard assay to confirm or refute the in silico prediction.

-

CYP Inhibition: Conduct in vitro assays using human liver microsomes to determine the IC50 values for the inhibition of CYP2C9 and CYP3A4.

-

Aqueous Solubility: Experimentally measure the thermodynamic solubility using a standard method like the shake-flask technique.

The results of these experiments provide direct feedback. If the in vitro data confirms the in silico predictions, the decision to terminate the compound is strongly supported. If the in vitro data refutes the predictions (e.g., the compound is not a hERG inhibitor), it builds confidence to proceed and also helps refine the computational models for future use.

Diagram: Integrated ADMET Prediction & Validation Workflow

Caption: Integrated workflow for ADMET prediction and experimental validation.

Diagram: Decision Tree for a Predicted hERG Liability

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. drugpatentwatch.com [drugpatentwatch.com]

- 3. ADMET-AI [admet.ai.greenstonebio.com]

- 4. fiveable.me [fiveable.me]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. researchgate.net [researchgate.net]

- 7. Computational Approaches in Preclinical Studies on Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ADMET evaluation in drug discovery: 21. Application and industrial validation of machine learning algorithms for Caco-2 permeability prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico trials: Verification, validation and uncertainty quantification of predictive models used in the regulatory evaluation of biomedical products - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide: A Key Building Block for Targeted Protein Degradation

Abstract

This technical guide provides a comprehensive overview of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide, a chemical entity of significant interest to researchers and drug development professionals in the field of targeted protein degradation (TPD). We will delve into its chemical identity, physicochemical properties, and a detailed, field-proven synthesis protocol. A central focus of this guide will be the compound's emerging role as a crucial building block in the design of novel therapeutics, particularly as a ligand for the E3 ubiquitin ligase DCAF15. This guide will further explore the mechanistic rationale behind its application in proteolysis-targeting chimeras (PROTACs) and molecular glues, providing a forward-looking perspective on its potential in oncology and beyond.

Chemical Identity and Synonyms

The compound at the core of this guide is formally identified by its IUPAC name, 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide . For clarity and cross-referencing within scientific literature and chemical databases, its key identifiers are summarized in the table below. While no common synonyms are widely used, it is important to refer to its Chemical Abstracts Service (CAS) number for unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide | N/A |

| CAS Number | 941294-29-7 | [1] |

| Molecular Formula | C₁₄H₁₄BrNO₂S | [1] |

| Molecular Weight | 340.2 g/mol | [1] |

Physicochemical Properties

Understanding the physicochemical properties of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is paramount for its effective handling, formulation, and application in experimental settings. While specific experimental data for this exact compound is not extensively published, we can infer its likely properties based on the well-characterized nature of N-aryl benzenesulfonamides.

| Property | Predicted/Estimated Value | Justification/Reference |

| Appearance | White to off-white solid | Based on analogous N-aryl benzenesulfonamides.[2] |

| Melting Point | Not available. Expected to be a solid at room temperature. | N-aryl benzenesulfonamides are typically crystalline solids.[2] |

| Boiling Point | Not available. High boiling point expected due to molecular weight and polarity. | General property of similar organic compounds. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, DMSO, and DMF. | N-phenylbenzenesulfonamide is soluble in methanol. The added methyl and bromo groups are unlikely to drastically alter this general solubility profile.[3] |

| pKa (Predicted) | Not readily available. The N-H proton is expected to be weakly acidic. | The electron-withdrawing nature of the benzenesulfonyl group increases the acidity of the N-H proton.[3] |

Synthesis Protocol: A Representative Methodology

Reaction Scheme

Caption: Synthesis of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dimethylaniline (1.0 equivalent) in pyridine (approximately 5-10 mL per gram of aniline).

-

Addition of Sulfonyl Chloride: To the stirred solution, add 2-bromobenzenesulfonyl chloride (1.1 equivalents) portion-wise at room temperature. The addition may be exothermic, and cooling in an ice bath can be employed if necessary.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material (2,4-dimethylaniline) is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing ice-cold water (approximately 50-100 mL). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetonitrile, to obtain the pure 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide.[5]

-

Drying: Dry the purified product under vacuum to a constant weight.

Spectroscopic Characterization (Expected)

The structural elucidation of the synthesized 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide would be confirmed through a combination of spectroscopic techniques. Based on the analysis of similar compounds, the following spectral characteristics are anticipated:[2][5]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would exhibit characteristic signals for the aromatic protons on both the 2-bromophenyl and 2,4-dimethylphenyl rings. Singlets corresponding to the two methyl groups on the dimethylphenyl ring would be observed. The N-H proton of the sulfonamide would likely appear as a downfield singlet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for all 14 carbon atoms in the molecule, including the two methyl carbons and the twelve aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H stretching of the sulfonamide, the asymmetric and symmetric stretching of the S=O bonds, and the C-N and S-N bonds.

-

MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (340.2 g/mol ), along with a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Development: A Gateway to Targeted Protein Degradation

The classification of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide as a "Protein Degrader Building Block" places it at the forefront of innovative drug discovery.[1] This designation strongly suggests its utility in the development of PROTACs and molecular glues, which are revolutionary therapeutic modalities designed to eliminate disease-causing proteins rather than merely inhibiting them.

The PROTAC and Molecular Glue Paradigm

Targeted protein degradation leverages the cell's natural ubiquitin-proteasome system to selectively destroy target proteins. This is achieved through small molecules that induce proximity between a target protein and an E3 ubiquitin ligase.

-

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules with two distinct ligands connected by a linker. One ligand binds to the target protein, and the other recruits an E3 ligase.

-

Molecular Glues: These are smaller molecules that induce a novel protein-protein interaction between an E3 ligase and a target protein, leading to the target's degradation.

Aryl Sulfonamides as E3 Ligase Ligands

Aryl sulfonamides have been identified as a class of compounds that can recruit the E3 ubiquitin ligase substrate receptor DCAF15.[6] This interaction is the cornerstone of the therapeutic potential of 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. By incorporating this moiety into a larger molecule, it can serve as the "hook" that brings the cellular degradation machinery to a specific protein of interest.

Caption: Mechanism of Action of a PROTAC utilizing the title compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling N-aryl benzenesulfonamides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[1]

Conclusion and Future Perspectives

2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide is more than just a chemical compound; it is a key that unlocks new possibilities in the rapidly evolving field of targeted protein degradation. Its role as a DCAF15 E3 ligase ligand positions it as a valuable building block for the development of next-generation therapeutics. As our understanding of the ubiquitin-proteasome system deepens, the strategic deployment of molecules like 2-bromo-N-(2,4-dimethylphenyl)benzenesulfonamide will undoubtedly lead to the creation of novel PROTACs and molecular glues with enhanced efficacy and specificity. The continued exploration of its potential in preclinical and clinical research holds the promise of addressing previously "undruggable" targets and offering new hope for patients with a wide range of diseases, most notably cancer.

References

- Savitha, G. & Gowda, B. T. (2006). [Information on the preparation of the title compound]. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2951-o2952.

-

Musa, M. A., et al. (2020). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 25(23), 5608. Available from: [Link]

-

CP Lab Safety. (n.d.). 2-Bromo-N-(2, 4-dimethylphenyl)benzenesulfonamide, min 98%, 100 grams. Retrieved January 25, 2026, from [Link]

-

Faust, T. B., et al. (2019). Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15. Cell Chemical Biology, 26(11), 1548-1559.e10. Available from: [Link]

- BenchChem. (2025, November). A Comparative Guide: N-Phenylmethanesulfonamide vs. N-Phenylbenzenesulfonamide in Organic Reactions. BenchChem.

- Gowda, B. T., et al. (2010). N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1059.

- Gowda, B. T., et al. (2010). N-(2,3-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1017.

- Aziz-ur-Rehman, et al. (2013). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of Pharmacy Research, 6(5), 559-564.

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents. (n.d.).

- Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181-200.

- Chamberlain, P. P., & Hamann, L. G. (2019). Development of targeted protein degradation therapeutics.

-

Ting, A., et al. (2019). Exploring DCAF15 for reprogrammable targeted protein degradation. bioRxiv. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved January 25, 2026, from [Link]

-

PubChem. (n.d.). Benzenesulfonanilide. Retrieved January 25, 2026, from [Link]

- Liu, J., et al. (2022). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Acta Pharmaceutica Sinica B, 12(7), 2839-2863.

- Edmondson, S. D., et al. (2021). Best Practices for Proteolysis Targeting Chimeras (PROTACs) in Drug Discovery. Journal of Medicinal Chemistry, 64(18), 13331-13358.

- Han, T., et al. (2019). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecular Pharmacology, 96(3), 334-344.

- Bartzatt, R., Cirillo, S. L. G., & Cirillo, J. D. (2008). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.

-

Arvinas. (2023). Our Science: PROTAC® Protein Degraders. Retrieved January 25, 2026, from [Link]

-

BPS Bioscience. (2021, December 16). Webinar – Understanding PROTACs-Mediated Targeted Protein Degradation [Video]. YouTube. [Link]

-

Dana-Farber Cancer Institute. (2023). Targeted Protein Degradation. Retrieved January 25, 2026, from [Link]

-

Ciulli, A. (2023, November 21). Best Practices for Proteolysis Targeting Chimeras PROTACs [Video]. YouTube. [Link]

-

PubChem. (n.d.). N-Phenylbenzenesulfonamide. Retrieved January 25, 2026, from [Link]

- Arciszewski, J., et al. (2006). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Journal of Physical Organic Chemistry, 19(10), 686-692.

- Nirmala, K. S., et al. (2010). 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o6.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. benchchem.com [benchchem.com]

- 4. N-(2,4-Dimethylphenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Aryl Sulfonamides Degrade RBM39 and RBM23 by Recruitment to CRL4-DCAF15 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Double-Edged Sword: A Technical Guide to the Research Applications of Brominated Organic Compounds

Introduction: The Unique Role of Bromine in a Chemist's Toolkit

The incorporation of a bromine atom into an organic scaffold is a powerful and versatile strategy in chemical research and development. This halogen imparts unique physicochemical properties, including increased lipophilicity, altered metabolic stability, and enhanced reactivity, making brominated organic compounds indispensable across a spectrum of applications. From safeguarding lives and property as potent flame retardants to forming the backbone of life-saving pharmaceuticals, their impact is undeniable. However, the very stability and reactivity that make them so useful also necessitate a thorough understanding of their environmental fate and toxicological profiles. This guide provides an in-depth exploration of the core research applications of these fascinating molecules, offering insights into their mechanisms of action, practical methodologies, and the critical considerations for their responsible use.

I. Guardians Against Fire: The Chemistry of Brominated Flame Retardants (BFRs)

One of the most significant applications of brominated organic compounds is in fire safety.[1][2] Brominated flame retardants (BFRs) are incorporated into a vast array of consumer and industrial products, including electronics, textiles, furniture, and building materials, to reduce their flammability.[2][3][4]

Mechanism of Flame Retardancy: A Radical Approach

The primary mode of action for most BFRs occurs in the gas phase during combustion. When a material containing a BFR is heated, the compound is released and thermally decomposes, liberating bromine radicals (Br•). These radicals are highly effective at interrupting the radical chain reactions of combustion in the flame.[3] The key is the scavenging of high-energy hydrogen (H•) and hydroxyl (OH•) radicals, which are essential for propagating the fire.[3]

Experimental Workflow: Evaluating the Efficacy of Brominated Flame Retardants

Caption: Workflow for assessing the performance of a novel brominated flame retardant.

Classes and Considerations of BFRs

BFRs are a diverse family of chemicals, broadly categorized into aromatic, aliphatic, and cycloaliphatic compounds.[5]

| Class | Examples | Key Characteristics | Common Applications |

| Aromatic | Polybrominated diphenyl ethers (PBDEs), Tetrabromobisphenol A (TBBPA) | High thermal stability | Electronics, circuit boards |

| Aliphatic | Dibromoneopentyl glycol (DBNPG) | Higher bromine content by weight | Polyurethane foams |

| Cycloaliphatic | Hexabromocyclododecane (HBCD) | Good compatibility with polystyrene | Insulation foams |

While highly effective, the environmental persistence and potential for bioaccumulation of some BFRs, such as certain PBDEs and HBCD, have led to regulatory restrictions and a shift towards novel, often polymeric or larger-molecule, brominated flame retardants with reduced environmental mobility.[2][6][7] Researchers in this field are focused on developing "greener" alternatives that maintain high fire safety standards while minimizing ecological impact.

II. Precision Tools for Health: Brominated Compounds in Pharmaceuticals

The introduction of bromine into a drug candidate can profoundly influence its pharmacological properties.[8] This "bromine advantage" is leveraged in several ways in drug design and development.[8]

Enhancing Therapeutic Activity and Modulating Metabolism

The presence of a bromine atom can increase the lipophilicity of a molecule, potentially improving its ability to cross biological membranes.[8] Furthermore, the C-Br bond can be strategically positioned to block metabolic pathways, thereby increasing the drug's half-life and duration of action.[8] A notable example is the use of brominated compounds in the development of anticancer and neurological drugs.[1][9]

Bromine in Action: Diverse Pharmaceutical Roles

-

Active Pharmaceutical Ingredients (APIs): Historically, simple bromide salts were used as sedatives.[10] Modern medicine utilizes more complex brominated organic molecules as anesthetics (e.g., Halothane), antiseptics, and anticancer agents.[9][10]

-

Synthetic Intermediates: The carbon-bromine bond is a versatile functional group in organic synthesis.[11] Alkyl and aryl bromides are key starting materials for creating more complex molecules through reactions like nucleophilic substitutions and Grignard reactions, making them invaluable in the synthesis of a wide range of pharmaceuticals.[11]

-

Catalysts: In some pharmaceutical manufacturing processes, brominated compounds act as indispensable catalysts that accelerate reaction rates and reduce the energy required, without being incorporated into the final drug molecule.[12]

The search for novel therapeutics has also turned to nature, with a significant number of bioactive brominated compounds being isolated from marine organisms like sponges and algae.[13][14][15] These marine natural products, such as brominated tyrosine alkaloids, exhibit a wide range of biological activities, including antimicrobial, antiviral, and cytotoxic effects, making them exciting leads for drug discovery.[13][15]

Logical Relationship: The "Bromine Advantage" in Drug Design

Caption: How bromination can positively impact a drug's properties.

III. Microbial Control: Brominated Biocides and Disinfectants

Bromine-based biocides are highly effective agents for water treatment and disinfection in a variety of settings, from swimming pools and spas to industrial cooling towers.[1][16] They offer several advantages over their chlorine-based counterparts, particularly in terms of performance at higher pH levels and in the presence of ammonia.[17]

When bromine compounds are introduced to water, they form hypobromous acid (HOBr), a powerful oxidizing agent that effectively kills bacteria, algae, and viruses.[1]

Protocol for Evaluating Biocidal Efficacy

A standard method to assess the effectiveness of a new brominated biocide involves a microbial challenge test.

-

Culture Preparation: Prepare standardized cultures of relevant microorganisms (e.g., E. coli, P. aeruginosa, S. aureus).

-

Biocide Dilution Series: Create a series of dilutions of the brominated biocide in sterile water to test a range of concentrations.

-

Inoculation: Introduce a known quantity of the microbial culture into each biocide dilution. Include a positive control (no biocide) and a negative control (no microbes).

-

Incubation: Incubate the samples under controlled conditions (e.g., 37°C for 24 hours).

-

Quantification: After incubation, determine the number of viable microorganisms in each sample using plate counting techniques.

-

Analysis: Calculate the log reduction in microbial population for each biocide concentration to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

IV. The Synthetic Workhorse: Bromination in Organic Chemistry

Beyond their direct applications, brominated organic compounds are fundamental intermediates in organic synthesis.[18][19] The process of introducing a bromine atom, known as bromination, is a cornerstone transformation for synthetic chemists.[19][20]

Molecular bromine (Br₂) is a powerful brominating agent, but its hazardous nature has spurred the development of safer and more selective alternatives.[18][19]

| Reagent | Type | Advantages | Primary Use Cases |

| N-Bromosuccinimide (NBS) | Solid | Safer handling, selective for allylic/benzylic bromination | Radical substitution reactions |

| Ammonium Bromide/Oxone | In situ generation | Mild conditions, good for activated aromatics | Electrophilic aromatic substitution |

| Hydrobromic Acid (HBr) with Oxidant | Two-component | Cost-effective | Industrial-scale bromination |

The versatility of the C-Br bond allows for a wide array of subsequent transformations, including:

-

Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds.

-

Formation of organometallic reagents (e.g., Grignard reagents, organolithiums).

-

Nucleophilic substitution to introduce a variety of functional groups.[11]

V. Environmental and Toxicological Considerations

The widespread use of brominated organic compounds, particularly BFRs, has led to their detection in various environmental compartments and in wildlife and human tissues.[2][6] The persistence, bioaccumulation, and potential toxicity of certain brominated compounds are significant concerns.[2][6] For example, some BFRs have been identified as endocrine disruptors, with potential effects on thyroid function and neurodevelopment.[6]

This has driven a critical area of research focused on:

-

Environmental Fate and Transport: Studying how these compounds move through and persist in ecosystems.[2]

-

Biodegradation: Investigating microbial pathways for the breakdown of brominated pollutants.[21]

-

Toxicology: Assessing the health risks associated with exposure to these compounds.[6]

-

Analytical Method Development: Creating sensitive and specific methods for detecting and quantifying brominated compounds in environmental and biological samples.[2]

Conclusion

Brominated organic compounds are a testament to the power of halogen chemistry. Their applications are broad and impactful, providing essential solutions in fire safety, medicine, and industrial processes. As researchers and scientists, the imperative is twofold: to continue harnessing the unique properties of bromine to innovate and solve critical challenges, while simultaneously advancing our understanding of the environmental and health impacts of these compounds. The future of this field lies in the principles of green chemistry—designing safer, more sustainable, and equally effective brominated molecules for the benefit of society and the environment.

References

-

AZoM. (2025, February 5). What Is Bromine Used For?[Link]

-

Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. [Link]

-

Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI. [Link]

-

(PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS. (2025, August 26). ResearchGate. [Link]

-

The Role of Brominated Compounds in Organic Synthesis: Focus on 1-Bromo-4-phenylbutane. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016, June 22). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. PubMed. [Link]

-

The Role of Bromine in Modern Pharmaceuticals. (2024, December 10). Tethys Chemical. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15). Termedia. [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (n.d.). Journal of Medical Science. [Link]

-

Pharmaceuticals. (n.d.). BSEF. [Link]

-

Natural and man-made organobromine compounds in marine biota from Central Norway. (n.d.). ScienceDirect. [Link]

-

(PDF) bromine-based biocides for cooling water systems: a literature review. (n.d.). ResearchGate. [Link]

-

Saikia, I., Borah, A. J., & Phukan, P. (2016, May 20). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Link]

-

(PDF) Environmental Impact of Flame Retardants (Persistence and Biodegradability). (n.d.). ResearchGate. [Link]

-

Bromoarene synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. [Link]

- Active bromine containing biocidal compositions and their preparation. (n.d.).

-

-

Introduction to Brominated Flame Retardants. (n.d.). Danish Ministry of the Environment. [Link]

-

-

de la Torre, A., & Concejero, M. A. (n.d.). Brominated flame retardant: environmental and exposed individuals' health impact. PubMed. [Link]

-

Marine Brominated Alkaloids: Isolation, Biosynthesis, Biological Activity and Synthesis. (2017, January 2). IntechOpen. [Link]

-

Bromine and Bromine-Releasing Biocides. (2021, May 9). Basicmedical Key. [Link]

-

The Trouble with Bromine: Health and Environmental Impacts of Organobromine Compounds. (2023, August 30). Liverpool University Press. [Link]

-

Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. (n.d.). MDPI. [Link]

-

Understanding the Different Types of Bromides and Their Applications. (2025, September 16). Youzhu Chem. [Link]

-

Introduction to Brominated Flame Retardants: Commercially Products, Applications, and Physicochemical Properties. (2010, December 3). ResearchGate. [Link]

-

Bioactive Brominated Metabolites from the Red Sea Sponge Suberea mollis. (n.d.). ACS Publications. [Link]

-

Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2. (n.d.). PMC - NIH. [Link]

-

Brominated Flame Retardant: Function and Effectiveness for Protection from Flame. (2023, July 2). FR Fabric. [Link]

Sources

- 1. azom.com [azom.com]

- 2. Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks [mdpi.com]

- 3. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]

- 4. frfabric.com [frfabric.com]

- 5. researchgate.net [researchgate.net]

- 6. Brominated flame retardant: environmental and exposed individuals' health impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. liverpooluniversitypress.co.uk [liverpooluniversitypress.co.uk]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. The Role of Bromine in Modern Pharmaceuticals : Tethys Chemical [tethyschemical.com]

- 10. jms.ump.edu.pl [jms.ump.edu.pl]

- 11. nbinno.com [nbinno.com]

- 12. Pharmaceuticals - BSEF [bsef.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Marine Brominated Tyrosine Alkaloids as Promising Inhibitors of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. WO2004039159A1 - Active bromine containing biocidal compositions and their preparation - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater [mdpi.com]

Methodological & Application

Experimental procedure for coupling 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline

Application Note & Protocol: Synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide, a sulfonamide derivative of significant interest in medicinal chemistry and materials science. The procedure details the nucleophilic coupling of 2-bromobenzenesulfonyl chloride with 2,4-dimethylaniline. Beyond a mere recitation of steps, this guide elucidates the underlying chemical principles, safety imperatives, and analytical validation techniques essential for successful, reproducible synthesis. It is designed for researchers, chemists, and drug development professionals who require a robust and well-characterized method for preparing aryl sulfonamides.

Introduction and Scientific Context

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone in modern pharmacology, famously introduced in the first generation of antibacterial sulfa drugs[1][2]. Its unique physicochemical properties—including its geometry as a tetrahedral amide isostere, its ability to act as a hydrogen bond acceptor, and its enhanced metabolic stability compared to carboxamides—make it a privileged scaffold in drug design[3]. The synthesis of novel sulfonamide derivatives remains a critical activity in the exploration of new therapeutic agents.

The reaction described herein is a classic example of sulfonamide bond formation, mechanistically analogous to the Hinsberg test, which distinguishes between primary, secondary, and tertiary amines[4][5][6]. The primary amine, 2,4-dimethylaniline, acts as a nucleophile, attacking the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. This process results in the displacement of the chloride leaving group and the formation of a stable S-N bond[7]. A tertiary amine base, such as pyridine or triethylamine, is incorporated to act as a non-nucleophilic acid scavenger, neutralizing the hydrochloric acid (HCl) generated in situ. This prevents the protonation and deactivation of the primary amine reactant, thereby driving the reaction to completion.

Reaction Scheme & Mechanism

Scheme 1: Synthesis of N-(2,4-dimethylphenyl)-2-bromobenzenesulfonamide

The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The lone pair of electrons on the nitrogen atom of 2,4-dimethylaniline attacks the electron-deficient sulfur atom of the sulfonyl chloride. The sulfonyl group's oxygen atoms are strongly electron-withdrawing, rendering the sulfur highly electrophilic. The subsequent collapse of the tetrahedral intermediate expels the chloride ion, and the liberated proton is neutralized by the base (pyridine), forming the final sulfonamide product.

Materials, Reagents, and Equipment

Reagents and Chemicals